molecular formula C6H10Cl2O B8518823 ClCH2CH2COCH2CHClCH3

ClCH2CH2COCH2CHClCH3

Cat. No. B8518823
M. Wt: 169.05 g/mol
InChI Key: PFWLYPIPCRDODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06608211B1

Procedure details

At room temperature, 507.88 g of 3-chloropropionyl chloride are added dropwise over a period of 15 minutes to 758.08 g (5.6 mol) of AlCl3 in 560 ml of methylene chloride, and 189 g (4.5 mol) of propylene are introduced into this mixture at approximately 28 to 30° C. over a period of approximately 3 hours.
Quantity
507.88 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 mol
Type
reactant
Reaction Step One
Quantity
189 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4](Cl)=[O:5].[Al+3].[Cl-:8].[Cl-].[Cl-].[CH2:11]=[CH:12][CH3:13]>C(Cl)Cl>[Cl:1][CH2:2][CH2:3][C:4]([CH2:11][CH:12]([CH3:13])[Cl:8])=[O:5] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
507.88 g
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
5.6 mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
189 g
Type
reactant
Smiles
C=CC
Name
Quantity
560 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into this mixture at approximately 28 to 30° C. over a period of approximately 3 hours
Duration
3 h

Outcomes

Product
Name
Type
Smiles
ClCCC(=O)CC(Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.